molecular formula C16H12O6 B570762 1,2,4-Benzenetricarboxylic acid benzyl ester CAS No. 16432-55-6

1,2,4-Benzenetricarboxylic acid benzyl ester

Cat. No.: B570762
CAS No.: 16432-55-6
M. Wt: 300.266
InChI Key: ROEVREPWQUNWAN-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarboxylic acid benzyl ester is an organic compound derived from 1,2,4-benzenetricarboxylic acid It is characterized by the presence of three carboxylic acid groups attached to a benzene ring, with one of these groups esterified with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetricarboxylic acid benzyl ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Benzenetricarboxylic acid benzyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products Formed:

    Hydrolysis: 1,2,4-Benzenetricarboxylic acid.

    Reduction: 1,2,4-Benzenetricarboxylic acid benzyl alcohol.

    Substitution: Various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid benzyl ester has several applications in scientific research:

    Materials Science: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Polymer Chemistry: It is utilized in the modification of polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 1,2,4-benzenetricarboxylic acid benzyl ester depends on the specific application and reaction it is involved in. For instance, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    1,2,4-Benzenetricarboxylic acid: The parent compound with three carboxylic acid groups.

    1,2,4-Benzenetricarboxylic acid trimethyl ester: An esterified derivative with three methyl ester groups.

    1,2,4-Benzenetricarboxylic acid trioctyl ester: An esterified derivative with three octyl ester groups.

Uniqueness: 1,2,4-Benzenetricarboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and reactivity compared to other esterified derivatives. The benzyl group can participate in additional reactions, such as nucleophilic substitution, which are not possible with simpler alkyl esters.

Properties

IUPAC Name

4-phenylmethoxycarbonylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-14(18)11-6-7-12(13(8-11)15(19)20)16(21)22-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEVREPWQUNWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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